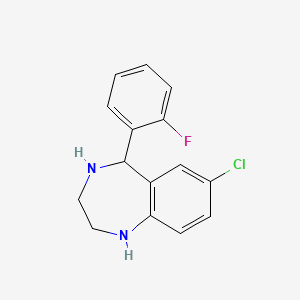

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” is a benzodiazepine derivative . It has a molecular weight of 290.72 . The IUPAC name for this compound is "7-chloro-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one" .

Synthesis Analysis

The synthesis of this compound and its analogues has been described in the literature . The process involves the use of isocyanide reagents and leads to the formation of imidazobenzodiazepine intermediates . The synthesis can be carried out under mild conditions and yields satisfactory results .Molecular Structure Analysis

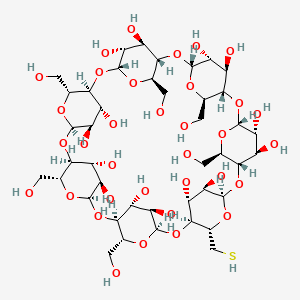

The molecular structure of this compound includes a benzodiazepine ring, which is a seven-membered ring fused to a benzene ring . The benzodiazepine ring contains two nitrogen atoms, and the benzene ring is substituted with a fluorine atom and a chlorine atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate . This leads to the formation of imidazobenzodiazepine .Physical And Chemical Properties Analysis

This compound has a melting point range of 214-217 degrees Celsius . Its molecular weight is 290.72 . The InChI code for this compound is "1S/C15H12ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20)" .作用機序

Target of Action

The primary target of 7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine binds to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

Biochemical Pathways

The compound affects the GABAergic pathway, which is the chief inhibitory neurotransmitter pathway in the mammalian central nervous system. By enhancing the effects of GABA, it increases inhibitory neurotransmission, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .

Pharmacokinetics

They are typically well-absorbed following oral administration, and their elimination rates can vary widely, influencing the duration of their effects .

Result of Action

The molecular and cellular effects of 7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine’s action include enhanced GABAergic neurotransmission, leading to increased neuronal inhibition. This results in the compound’s anxiolytic, anticonvulsant, sedative, and muscle relaxant effects .

Action Environment

Environmental factors such as the presence of other drugs, the patient’s age, sex, liver function, and genetic polymorphisms in drug-metabolizing enzymes can influence the action, efficacy, and stability of benzodiazepines . For example, concurrent use of other central nervous system depressants can enhance the sedative effects of benzodiazepines .

特性

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2/c16-10-5-6-14-12(9-10)15(19-8-7-18-14)11-3-1-2-4-13(11)17/h1-6,9,15,18-19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKPZQKCYSBZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2976983.png)

![8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976984.png)

![3-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2976986.png)

![4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2976987.png)

![N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide](/img/structure/B2976988.png)

![N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2976992.png)

![3,8-Bis(morpholin-4-ylsulfonyl)benzo[c]chromen-6-one](/img/structure/B2976998.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide](/img/structure/B2977001.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2977002.png)

![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2977005.png)